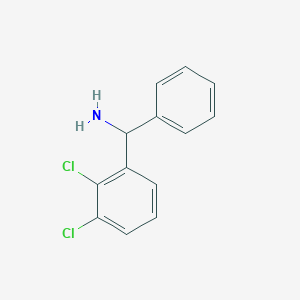

(2,3-Dichlorophenyl)(phenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,3-Dichlorophenyl)(phenyl)methanamine, also known as 2,3-dichloroamphetamine (DCA), is a chemical compound that belongs to the class of amphetamines. This compound has been the subject of extensive scientific research due to its potential as a therapeutic agent for various neurological disorders.

Scientific Research Applications

Neurochemistry and Neurotoxicity

Research on substances like MDMA, a phenylisopropylamine related to amphetamines and hallucinogens, offers insights into neurochemistry and neurotoxicity. These studies explore the acute and long-term neurochemical effects of such compounds, highlighting their potential neurotoxicity and the importance of understanding their behavioral and psychological impacts (McKenna & Peroutka, 1990).

Environmental Impact of Chlorinated Compounds

The environmental impact of chlorophenols and related chlorinated compounds has been extensively reviewed, focusing on their toxicity to aquatic life and potential bioaccumulation. Studies in this area aim to understand the fate of these compounds in natural environments, their degradation, and their effects on various organisms, indicating the need for careful management of their release into the environment (Krijgsheld & Gen, 1986).

Analytical Techniques for Environmental Contaminants

Advances in analytical techniques, such as electron impact and electron capture negative ionization mass spectra, are crucial for identifying and quantifying polybrominated diphenyl ethers (PBDEs) and their derivatives in the environment. These methodologies are essential for monitoring environmental pollutants and understanding their distribution, transformation, and potential health risks (Hites, 2008).

Metal-to-Ligand Charge Transfer in Coordination Compounds

Research on cuprous bis-phenanthroline compounds, which exhibit metal-to-ligand charge transfer (MLCT) excited states, highlights the importance of understanding the electronic properties of coordination compounds. These studies have implications for the development of new materials with potential applications in photovoltaics, light-emitting diodes, and as sensors (Scaltrito et al., 2000).

Mechanism of Action

Target of Action

The primary targets of (2,3-Dichlorophenyl)(phenyl)methanamine are currently unknown. The compound’s structure is similar to other phenylmethanamines, which often interact with various receptors in the body . .

Mode of Action

For example, some phenylmethanamines act as agonists or antagonists at their target receptors, initiating or inhibiting the receptor’s typical response .

Pharmacokinetics

These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Phenylmethanamines often have effects at the cellular level, such as triggering or blocking cellular responses to the activation of target receptors .

properties

IUPAC Name |

(2,3-dichlorophenyl)-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8,13H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEGYZAUBQOAEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2860883.png)

![6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2860886.png)

![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)

![2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B2860906.png)